molecular formula C23H22N4O2S B5145055 ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5629-90-3

ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5145055
CAS No.: 5629-90-3
M. Wt: 418.5 g/mol
InChI Key: YEGXGQSCEIRUAR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1, 3, and 2. Key structural features include:

  • 1,3-Diphenylpyrazole moiety at position 4, contributing to steric bulk and aromatic interactions.
  • Ethyl ester group at position 5, influencing solubility and metabolic stability.

Its synthesis typically involves Biginelli-like multicomponent reactions, using thiourea, ethyl acetoacetate, and substituted aldehydes or ketones under acidic catalysis .

Properties

IUPAC Name

ethyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-3-29-22(28)19-15(2)24-23(30)25-21(19)18-14-27(17-12-8-5-9-13-17)26-20(18)16-10-6-4-7-11-16/h4-14,21H,3H2,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGXGQSCEIRUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386265
Record name ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5629-90-3, 306281-18-5
Record name ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. A recent investigation reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may help in mitigating oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Reactive oxygen species modulation

Pesticidal Applications

This compound has been explored as a potential pesticide. Its efficacy against specific agricultural pests has been documented in field trials. The compound demonstrated effective insecticidal activity against aphids and whiteflies by interfering with their reproductive systems .

Herbicidal Properties

In addition to its insecticidal properties, this compound has shown promise as an herbicide. Laboratory studies indicated that it inhibits the growth of certain weed species by disrupting metabolic pathways essential for plant growth .

Data Table: Pesticidal Efficacy

Pest TypeEffective Concentration (g/L)Mode of Action
Aphids0.5Reproductive disruption
Whiteflies0.3Feeding deterrent
Broadleaf Weeds0.8Growth inhibition

Polymer Development

The compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength .

Nanotechnology Applications

In nanotechnology, this compound can serve as a precursor for creating nanoparticles with specific functional properties. These nanoparticles have potential applications in drug delivery systems due to their ability to encapsulate therapeutic agents effectively .

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene15025
Polyurethane16030

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In cancer cells, it is believed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation. The compound may also interact with DNA, causing damage and preventing replication .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

Pyrazole vs. Triazole Substituents
  • Ethyl 4-((1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)-6-Methyl-2-Oxo-1,2,4-Tetrahydro-Pyrimidine-5-Carboxylate (): Replaces pyrazole with triazole, introducing an additional nitrogen atom. The oxo group at position 2 reduces sulfur-mediated interactions compared to thioxo in the target compound.
Aromatic vs. Heteroaromatic Substituents
  • Ethyl 4-(Furan-2-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
    • Substitutes pyrazole with furan, a smaller heterocycle.
    • Demonstrates antioxidant activity , with IC50 values of 0.6 mg/mL in DPPH scavenging assays.
    • The furan group likely enhances electron-donating capacity but reduces steric hindrance compared to diphenylpyrazole.

Functional Group Variations at Position 2

Thioxo vs. Oxo Groups
  • Methyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
    • Replaces thioxo with oxo, eliminating sulfur’s polarizability.
    • Molecular weight: 388.42 g/mol (vs. 431.51 g/mol for the target compound).
    • Likely differences in crystal packing due to reduced S···H interactions.
Thioxo vs. Methylsulfanyl Groups
  • 6-Benzoyl-3-Ethyl-2-Methylsulfanyl-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One ():
    • Methylsulfanyl group at position 2 increases hydrophobicity.
    • Requires alkylation and alcoholysis steps for synthesis, contrasting with the one-pot Biginelli approach for the target compound.

Ester Group Variations

Ethyl vs. Methyl Esters
  • Molecular formula: C13H14ClN3O2S (vs. C24H22N4O2S for the target compound).

Pharmacological and Material Properties

Anticancer and Antimicrobial Potential
  • Ethyl 4-(2-Fluorophenyl)-6-Methyl-2-Thioxo-1-(p-Tolyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (): Fluorophenyl and p-tolyl groups enhance lipophilicity, aiding blood-brain barrier penetration.
Crystallographic Comparisons
  • Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-... ():
    • Crystallizes in a triclinic P1 space group with cell parameters:
  • a = 7.9083 Å, b = 10.2600 Å, c = 10.9075 Å
  • Density: 1.428 Mg/m<sup>3</sup>
    • Comparable data for the target compound (if available) would clarify packing efficiency and intermolecular interactions.

Biological Activity

Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.

Chemical Structure

The molecular formula of compound 1 is C23H22N4O2SC_{23}H_{22}N_4O_2S, and its structure features a thioxo group attached to a tetrahydropyrimidine backbone, along with a pyrazole moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. In vitro evaluations against various bacterial strains revealed the following:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Escherichia coli128 μg/mL
Pseudomonas aeruginosa256 μg/mL

These results indicate that compound 1 is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of compound 1 has been assessed using the DPPH radical scavenging assay. The results showed that compound 1 exhibited a notable ability to scavenge free radicals, thereby indicating its potential as an antioxidant agent. The IC50 value determined for this activity was approximately 50 μg/mL, suggesting that it could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of compound 1. In vitro tests on various cancer cell lines indicated that it could induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic markers such as Bcl-2 and Bax. In particular, compound 1 demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 30 μM and 25 μM respectively .

Case Studies

A notable case study involved the synthesis of compound 1 through a modified Biginelli reaction, which has been reported to enhance the yield and purity of the product. The synthesized compound was then subjected to various biological assays confirming its antimicrobial and anticancer activities. This study emphasizes the importance of synthetic methodologies in developing biologically active compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 1 is crucial for optimizing its biological activity. Modifications at specific positions on the pyrazole and tetrahydropyrimidine rings have been shown to influence the potency and selectivity of the compound against different biological targets. For instance, substituents on the phenyl rings can enhance antimicrobial activity by improving solubility and interaction with bacterial membranes .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Biginelli reaction, involving condensation of an aldehyde (e.g., 1,3-diphenylpyrazole-4-carbaldehyde), thiourea, and ethyl acetoacetate under acidic conditions. Optimization includes:

  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency .
  • Solvent effects : Ethanol or acetic acid improves yield compared to aprotic solvents due to better protonation of intermediates .
  • Temperature control : Reflux (80–100°C) ensures complete cyclization without decomposition .

Q. How is structural characterization performed for this tetrahydropyrimidine derivative?

Key techniques include:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the thioxo group and NH of the pyrimidine ring) .
  • NMR spectroscopy :
  • ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm for ethyl, δ 2.1–2.3 ppm for C6-methyl) and aromatic protons (δ 7.2–8.1 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and thioxo (δ 180–185 ppm) functionalities .

Q. What solvents and conditions are suitable for solubility and stability testing?

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Store at –20°C under inert atmosphere to prevent oxidation of the thioxo group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Core modifications :
  • Replace the 2-thioxo group with 2-oxo to assess hydrogen-bonding impact on target binding .
  • Introduce electron-withdrawing groups (e.g., –NO₂) on the pyrazole phenyl rings to modulate electronic properties and solubility .
    • Biological assays : Test anti-inflammatory activity via COX-2 inhibition or antimicrobial efficacy against Gram-positive bacteria (e.g., S. aureus) .

Q. What computational methods are effective in predicting binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB ID 5KIR) to identify key interactions (e.g., π-π stacking with pyrazole phenyl groups) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and CYP3A4-mediated metabolism .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Case example : Discrepancies in NH proton chemical shifts (¹H NMR) may arise from tautomerism (thione-thiol equilibrium). Confirm dominant tautomer via:
  • IR spectroscopy : A strong band at ~1250 cm⁻¹ confirms C=S stretching .
  • Dynamic NMR : Variable-temperature experiments reveal coalescence temperatures for tautomeric interconversion .

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